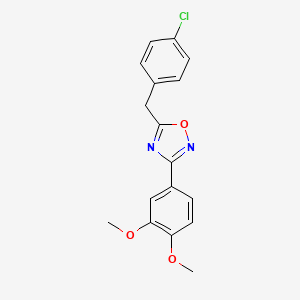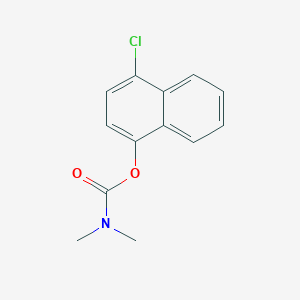![molecular formula C16H16N2O3 B5883644 4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5883644.png)
4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide, also known as MPACI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters, such as acetylcholine, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects, including the inhibition of enzymes involved in the formation of beta-amyloid plaques and alpha-synuclein aggregates, which are associated with neurodegenerative diseases. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and inhibiting the activity of certain enzymes involved in cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide, including its potential use in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in clinical trials.
In conclusion, 4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide is a promising chemical compound that has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its ability to inhibit the growth of cancer cells and its potential use in treating neurodegenerative diseases make it an exciting area of research for future studies.
Synthesemethoden
4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenecarboximidamide with phenylacetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques and alpha-synuclein aggregates.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-9-7-13(8-10-14)16(17)18-21-15(19)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPPSIQHCKRXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)

![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)

![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)


![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)

![N-{4-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5883649.png)
![methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate](/img/structure/B5883669.png)
![N-[4-(aminosulfonyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5883674.png)